4-(甲基氨基)-3-硝基苯甲酰氯

描述

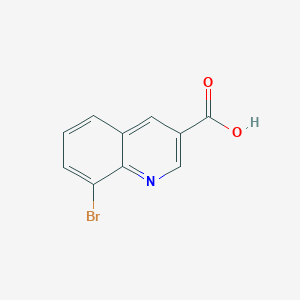

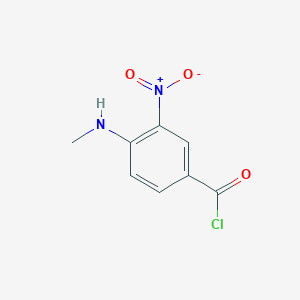

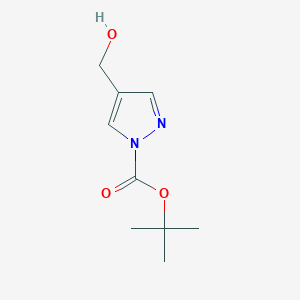

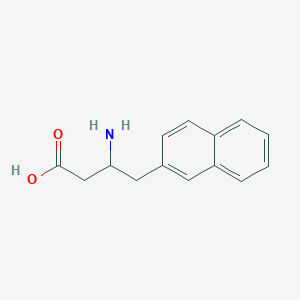

The compound of interest, 4-(Methylamino)-3-nitrobenzoyl chloride, is a derivative of nitrobenzoic acid, which is a compound with a nitro group and an amine group attached to a benzene ring. This structure is a key intermediate in various chemical syntheses and reactions, particularly in the formation of nitrogen-containing heterocycles and other aromatic compounds with potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves the use of benzoyl chloride derivatives as starting materials. For instance, the synthesis of 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide was achieved by reacting 3-acetoxy2-methylbenzoyl chloride with 4-nitroaniline and triethylamine in THF, yielding a product with a dihedral angle between the phenyl rings of 56.3(1)° . Similarly, nitrogen heterocycles have been shown to react with 4-methoxy-3-nitrobenzyl chloride to yield N-(4-methoxy-3-nitrobenzyl) derivatives, indicating the reactivity of such chlorides with nitrogen nucleophiles .

Molecular Structure Analysis

The molecular structure of related compounds often features significant hydrogen bonding and electronic polarization. For example, in the case of methyl 4-(4-chloroanilino)-3-nitrobenzoate, there is evidence of electronic polarization of the o-quinonoid type, and the molecules are linked into sheets by hydrogen bonds and aromatic π-π stacking interactions . This suggests that 4-(Methylamino)-3-nitrobenzoyl chloride could also exhibit similar electronic characteristics and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the nitrobenzoyl chloride derivatives is highlighted by their ability to undergo various chemical transformations. For instance, the reaction of 5-fluoro-1,3-bis(4-methoxy-3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione with aqueous methylamine afforded N,N′-bis(4-methylamino-3-nitrobenzyl)urea . This indicates that the nitrobenzoyl chloride moiety can participate in nucleophilic substitution reactions, which could be relevant for the synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoyl derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds and π-stacking interactions can affect the crystallinity and stability of these compounds . The polarized molecular-electronic structure observed in some derivatives suggests that 4-(Methylamino)-3-nitrobenzoyl chloride may also exhibit polarity, which could influence its solubility and reactivity .

科学研究应用

合成药物化合物

4-(甲基氨基)-3-硝基苯甲酰氯参与了各种药物化合物的合成。例如,它用于合成达比加群酯,一种抗凝药物。这个过程涉及一系列反应,包括缩合、还原、酰胺化和酰基化,展示了该化合物在复杂有机合成中的实用性 (Duan Yumin, 2010)。

光降解聚酰胺的生产

这种化合物还是生产光降解和热稳定聚酰胺的关键,这种聚酰胺在微电子领域有潜在应用。它能够在保持溶解特性的同时进行高效光降解,对材料科学具有重要意义 (T. Mathew et al., 1993)。

衍生化合物的制备

各种氮杂环可以与4-(甲基氨基)-3-硝基苯甲酰氯反应,形成相应的衍生物。这包括合成化合物如N,N′-双(4-甲基氨基-3-硝基苯基)脲,展示了它在创建多样化化学结构方面的多功能性 (A. A. Harutyunyan, 2016)。

光谱和计算研究

与4-(甲基氨基)-3-硝基苯甲酰氯密切相关的4-(甲基氨基)-3-硝基苯甲酸已经通过光谱技术和计算方法进行了研究。这些研究为了解该化合物在各种化学反应中的行为提供了见解,这对于了解其结构和电子性质是有价值的 (M. Julie et al., 2019)。

增强分析方法

它还在增强分析方法中找到应用。例如,它已经被用于高效液相色谱直接测定某些化合物,表明了它在分析化学中的重要性 (Hongyan Li et al., 1995)。

合成新型聚酰胺

4-(甲基氨基)-3-硝基苯甲酰氯在合成具有各种领域应用的新型聚酰胺中起着关键作用。它在创建具有独特性质的聚合物,如增强溶解性和热稳定性方面的作用是值得注意的 (H. Ebadi & S. Mehdipour‐Ataei, 2010)。

作用机制

- These interactions may involve calcium channels and muscarinic receptors, although the exact details remain uncertain .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

4-(methylamino)-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRZLGQEZXAOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591689 | |

| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82357-48-0 | |

| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-(Methylamino)-3-nitrobenzoyl chloride synthesized and what is its role in Dabigatran etexilate production?

A: 4-(Methylamino)-3-nitrobenzoyl chloride [] is synthesized from 4-chlorotoluene through a multi-step process involving oxidation, nitration, amination, and finally, chlorination. This compound serves as a critical intermediate in the synthesis of Dabigatran etexilate []. It reacts with 3-(pyridin-2-ylamino)propionic acid ethyl ester, ultimately leading to the formation of Dabigatran etexilate after several subsequent reactions, including condensation, reduction, amidation, cyclization, amidination, and acylation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)